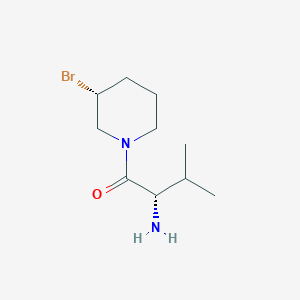
(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one es un compuesto quiral con aplicaciones potenciales en diversos campos de la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye un grupo amino, un anillo de piperidina bromado y una porción de metil-butanona, lo que lo convierte en un tema interesante para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one generalmente implica múltiples pasos, incluida la formación del anillo de piperidina, la bromación y la introducción de los grupos amino y metil-butanona. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de piperidina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Bromación: El anillo de piperidina se broma utilizando agentes bromantes como la N-bromosuccinimida (NBS) en condiciones controladas.
Introducción de grupos amino y metil-butanona: Este paso implica reacciones de sustitución nucleofílica donde se introduce el grupo amino, seguido de la adición de la porción de metil-butanona.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorado por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y activando vías de señalización posteriores. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-2-Amino-1-(®-3-cloro-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-fluoro-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-yodo-piperidin-1-yl)-3-methyl-butan-1-one
Unicidad
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con objetivos biológicos. El átomo de bromo también puede afectar las propiedades farmacocinéticas del compuesto, lo que lo diferencia de sus análogos cloro, fluoro y yodo.
Propiedades
Fórmula molecular |
C10H19BrN2O |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-1-[(3R)-3-bromopiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19BrN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
UQQMYYLHCJXMSV-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)Br)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC(C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


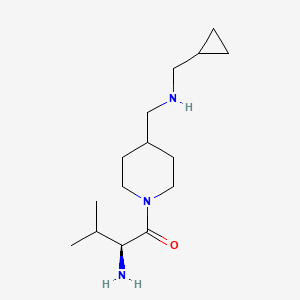
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
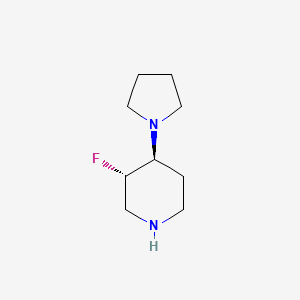

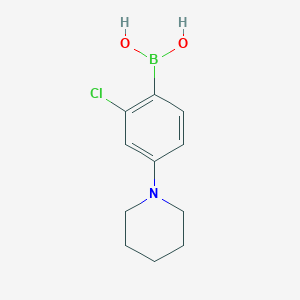
![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)

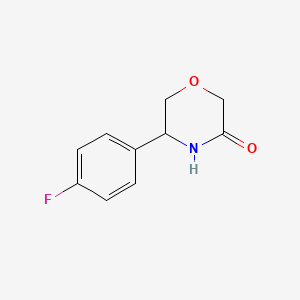
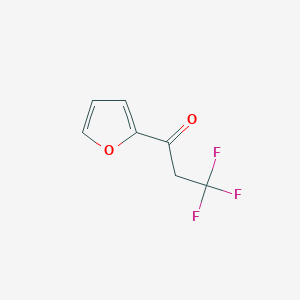
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
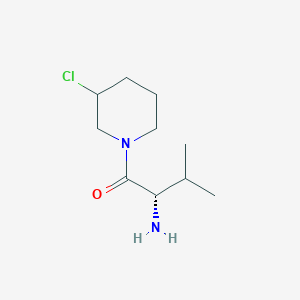
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
